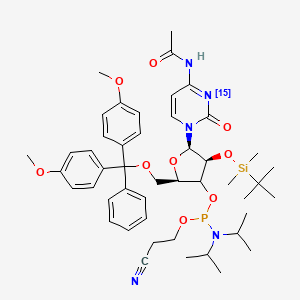

Ac-rC Phosphoramidite-15N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C47H64N5O9PSi |

|---|---|

分子量 |

903.1 g/mol |

IUPAC名 |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(315N)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1 |

InChIキー |

QKWKXYVKGFKODW-SVJZJRNCSA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Ac-rC Phosphoramidite-¹⁵N in Advanced Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug development, the precise understanding of nucleic acid structure and dynamics is paramount. Ac-rC Phosphoramidite-¹⁵N, a site-specifically labeled building block for RNA synthesis, has emerged as a critical tool for elucidating the conformational changes and intermolecular interactions of RNA molecules. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The core utility of Ac-rC Phosphoramidite-¹⁵N lies in its application in Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating a ¹⁵N stable isotope at a specific cytidine (B196190) residue within an RNA sequence, scientists can overcome the inherent challenges of spectral overlap in NMR studies of large biomolecules. This targeted labeling acts as a powerful probe, enabling the detailed investigation of local structure, dynamics, and binding events with unparalleled precision.[1][2]

Core Applications

The primary applications of Ac-rC Phosphoramidite-¹⁵N in molecular biology include:

-

Structural and Dynamic Studies of RNA by NMR: Site-specific ¹⁵N labeling simplifies complex NMR spectra, facilitating resonance assignment and the determination of RNA structure and conformational dynamics.[1][2] This is particularly crucial for understanding the function of non-coding RNAs, ribozymes, and aptamers.

-

Investigation of RNA-Ligand Interactions: By monitoring the chemical shift perturbations of the ¹⁵N-labeled cytidine upon the addition of a ligand, researchers can map binding sites and characterize the thermodynamics and kinetics of the interaction. This is invaluable for drug discovery and the study of riboswitch-mediated gene regulation.

-

Analysis of RNA-Protein Interactions: Similar to ligand binding, the interaction of proteins with RNA can be precisely mapped by observing changes in the NMR spectrum of the ¹⁵N-labeled RNA. This provides insights into the molecular basis of gene expression, regulation, and viral replication.

-

Quantitative Analysis: Ac-rC Phosphoramidite-¹⁵N can be used to synthesize ¹⁵N-labeled RNA molecules that serve as internal standards for the accurate quantification of RNA in complex biological samples using techniques like NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data

The quality and efficiency of RNA synthesis are critical for obtaining reliable experimental results. High-purity phosphoramidites are essential for achieving high coupling efficiencies and minimizing the accumulation of failure sequences.

Table 1: Typical Quality Specifications for Ac-rC Phosphoramidite (B1245037)

| Parameter | Specification | Analysis Method |

| Purity | ≥98.0% | HPLC |

| ³¹P Purity | ≥99.5% | ³¹P NMR |

| Isotopic Enrichment | >98% | Mass Spectrometry |

Table 2: Typical Coupling Efficiency in Automated RNA Synthesis

| Phosphoramidite Type | Average Stepwise Coupling Efficiency |

| High-Quality RNA Phosphoramidites | >99% |

Experimental Protocols

Protocol 1: Synthesis of Ac-rC Phosphoramidite-¹⁵N(3)

This protocol is based on the efficient synthesis of ¹⁵N(3)-cytidine phosphoramidite starting from ¹⁵N(3)-uridine.[1]

Materials:

-

tBDMS-protected ¹⁵N(3) uridine (B1682114)

-

2,4,6-triisopropylbenzenesulfonyl chloride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Acetic anhydride (B1165640)

-

Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

-

O⁴-Trisylation of ¹⁵N(3)-Uridine:

-

Dissolve tBDMS-protected ¹⁵N(3) uridine in dichloromethane.

-

Add triethylamine and DMAP to the solution.

-

Add 2,4,6-triisopropylbenzenesulfonyl chloride and stir at room temperature.

-

Monitor the reaction by TLC until completion.

-

Perform an aqueous workup to isolate the trisylated intermediate.

-

-

Conversion to ¹⁵N(3)-Cytidine Derivative:

-

Dissolve the trisylated intermediate in THF.

-

Add aqueous ammonium hydroxide and stir at room temperature.

-

Monitor the reaction by TLC.

-

Purify the resulting protected ¹⁵N(3)-cytidine derivative by column chromatography.

-

-

N⁴-Acetylation:

-

Dissolve the ¹⁵N(3)-cytidine derivative in pyridine.

-

Add acetic anhydride and stir at room temperature.

-

After completion, quench the reaction and purify the N⁴-acetylated product.

-

-

Phosphitylation:

-

Dissolve the N⁴-acetylated ¹⁵N(3)-cytidine in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir under an inert atmosphere.

-

Monitor the reaction by ³¹P NMR.

-

Purify the final Ac-rC Phosphoramidite-¹⁵N product by column chromatography under anhydrous conditions.

-

Protocol 2: Automated Solid-Phase Synthesis of a ¹⁵N-Labeled RNA Oligonucleotide

This is a general protocol for using an automated DNA/RNA synthesizer.

Materials:

-

Ac-rC Phosphoramidite-¹⁵N

-

Unlabeled RNA phosphoramidites (A, G, U)

-

Solid support (e.g., CPG) with the first nucleoside attached

-

Activator (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents

-

Oxidizing agent (Iodine solution)

-

Deblocking agent (e.g., trichloroacetic acid in DCM)

-

Cleavage and deprotection solution (e.g., AMA or gaseous ammonia)

Procedure:

-

Synthesizer Setup: Load the solid support, phosphoramidites (including the ¹⁵N-labeled amidite), and all necessary reagents onto the synthesizer.

-

Sequence Programming: Enter the desired RNA sequence and specify the cycle at which the Ac-rC Phosphoramidite-¹⁵N should be incorporated.

-

Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-DMT protecting group.

-

Coupling: Activation of the phosphoramidite and its coupling to the 5'-OH of the growing RNA chain.

-

Capping: Acetylation of unreacted 5'-OH groups.

-

Oxidation: Oxidation of the phosphite (B83602) triester to a stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final cycle, the synthesized RNA is cleaved from the solid support and all protecting groups are removed.

-

Purification: The crude RNA is purified by HPLC or PAGE.

Protocol 3: NMR Sample Preparation and ¹H-¹⁵N HSQC Data Acquisition

Materials:

-

Purified ¹⁵N-labeled RNA

-

NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl)

-

D₂O

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve the purified RNA in the NMR buffer.

-

Lyophilize and re-dissolve in 99.9% D₂O for experiments observing non-exchangeable protons or in 90% H₂O/10% D₂O for observing exchangeable imino and amino protons.

-

Transfer the sample to a suitable NMR tube.

-

-

NMR Data Acquisition (¹H-¹⁵N HSQC):

-

Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

-

Optimize acquisition parameters such as spectral widths, carrier frequencies, and pulse lengths.

-

Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates the chemical shifts of nitrogen atoms with their directly attached protons, providing a unique signal for each ¹⁵N-¹H pair in the molecule.

-

Mandatory Visualizations

Synthesis Workflow of Ac-rC Phosphoramidite-¹⁵N

Caption: Synthesis of Ac-rC Phosphoramidite-¹⁵N.

Automated Solid-Phase RNA Synthesis Cycle

Caption: Automated Solid-Phase RNA Synthesis Workflow.

Investigating Riboswitch Conformational Change with ¹⁵N Labeling

Caption: Probing Riboswitch Dynamics with ¹⁵N Labeling.

Conclusion

Ac-rC Phosphoramidite-¹⁵N stands as an indispensable reagent for contemporary molecular biology, offering a precise and powerful method for dissecting the intricate world of RNA structure and function. The ability to introduce a ¹⁵N label at a specific cytidine residue provides researchers with a spectroscopic window into the dynamic conformational landscapes of RNA molecules and their interactions with other biomolecules. This in-depth guide has provided the foundational knowledge, quantitative benchmarks, and detailed protocols necessary for the effective utilization of this technology. By leveraging the power of site-specific isotope labeling, scientists and drug development professionals can continue to unravel the complexities of RNA biology, paving the way for novel therapeutic interventions and a deeper understanding of the fundamental processes of life.

References

An In-depth Technical Guide to 15N-Labeled Cytidine Phosphoramidite: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15N-labeled cytidine (B196190) phosphoramidite (B1245037), a critical building block in the synthesis of isotopically labeled oligonucleotides. The site-specific incorporation of 15N isotopes into nucleic acids is an invaluable tool for detailed structural and dynamic studies, particularly in the realm of drug development and molecular biology. This document outlines the structure, physicochemical properties, synthesis, and analytical characterization of 15N-labeled cytidine phosphoramidite, offering detailed experimental protocols for its analysis.

Structure and Physicochemical Properties

15N-labeled cytidine phosphoramidite is a derivative of the natural nucleoside cytidine, where specific nitrogen atoms in the cytidine base have been replaced with the stable isotope ¹⁵N. This isotopic substitution is key to its utility in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The most common form of labeled cytidine phosphoramidite for oligonucleotide synthesis is protected at the 5'-hydroxyl, 2'-hydroxyl (for RNA synthesis), and the exocyclic amine of the cytosine base to ensure specific and efficient coupling during solid-phase synthesis.

A widely used variant is the N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. When labeled with ¹⁵N at all three nitrogen positions of the cytosine base, its properties are subtly altered, primarily its molecular weight.

Table 1: Physicochemical Properties of Unlabeled and ¹⁵N₃-Labeled Cytidine Phosphoramidite Analogs

| Property | Unlabeled N⁴-Acetyl-2'-deoxy-5'-O-DMT-cytidine-3'-CE Phosphoramidite | ¹⁵N₃-Labeled N⁴-Benzoyl-2'-deoxy-5'-O-DMT-cytidine-3'-CE Phosphoramidite |

| Molecular Formula | C₄₁H₅₀N₅O₈P | C₄₆H₅₂N₂*¹⁵N₃O₈P |

| Molecular Weight | 771.86 g/mol | 836.91 g/mol [1] |

| Isotopic Enrichment | N/A | 97-98%[1] |

| Chemical Purity | Typically ≥98% | ≥95%[1] |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and other organic solvents. | Soluble in anhydrous acetonitrile, dichloromethane, and other organic solvents. |

| Storage Conditions | Store at -20°C under an inert atmosphere (Argon or Nitrogen). | Store in a freezer (-80°C), desiccated, and protected from light.[1] |

Note: The data for the ¹⁵N₃-labeled compound is for a 2'-deoxycytidine (B1670253) phosphoramidite analog, as specific experimental data for the 2'-O-TBDMS ribonucleoside was not available. The benzoyl protecting group on the exocyclic amine also contributes to the difference in molecular weight.

Synthesis of ¹⁵N-Labeled Cytidine Phosphoramidite

The synthesis of ¹⁵N-labeled cytidine phosphoramidite is a multi-step process that begins with the synthesis of the ¹⁵N-labeled cytosine base, followed by its conversion to the corresponding nucleoside and subsequent phosphitylation.

A common and efficient route to ¹⁵N(3)-labeled cytidine phosphoramidite starts from the more readily available ¹⁵N(3)-labeled uridine (B1682114).[2] The process involves the chemical conversion of the uridine to a cytidine derivative.

Below is a generalized workflow for the synthesis of ¹⁵N-labeled cytidine phosphoramidite.

Experimental Protocols for Characterization

Accurate characterization of ¹⁵N-labeled cytidine phosphoramidite is crucial to ensure its purity and identity before its use in oligonucleotide synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful and direct method for assessing the purity of phosphoramidites and identifying phosphorus-containing impurities.

Table 2: Experimental Protocol for ³¹P NMR Analysis

| Parameter | Description |

| Instrument | 300-500 MHz NMR Spectrometer |

| Sample Preparation | Dissolve 10-20 mg of the phosphoramidite in ~0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in an NMR tube under an inert atmosphere. |

| Acquisition Parameters | |

| Pulse Program | Proton-decoupled ³¹P experiment (e.g., zgpg30) |

| Temperature | 298 K |

| Number of Scans | 128-256 |

| Relaxation Delay | 5-10 seconds |

| Data Processing | Apply an exponential window function and Fourier transform the free induction decay (FID). Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm). |

| Expected Results | The pure phosphoramidite should exhibit two characteristic peaks around 149 ppm, corresponding to the two diastereomers at the chiral phosphorus center. Oxidized P(V) impurities typically appear in the range of -10 to 20 ppm. H-phosphonate impurities are observed around 0-10 ppm. |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique used to confirm the molecular weight of the phosphoramidite and assess its isotopic enrichment.

Table 3: Experimental Protocol for ESI-MS Analysis

| Parameter | Description |

| Instrument | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source. |

| Sample Preparation | Prepare a dilute solution of the phosphoramidite (~10-50 µg/mL) in a suitable solvent, typically anhydrous acetonitrile. To facilitate ionization and prevent degradation of the acid-labile phosphoramidite, the use of a non-aqueous system with a salt additive like lithium chloride can be beneficial. |

| Infusion/LC-MS | The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system with a C18 column and a mobile phase of acetonitrile. |

| MS Parameters | |

| Ionization Mode | Positive ion mode |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 100 - 150 °C |

| Mass Range | 100 - 1500 m/z |

| Data Analysis | The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the ¹⁵N-labeled phosphoramidite. The isotopic distribution of this peak can be analyzed to confirm the level of ¹⁵N incorporation. |

Applications in Drug Development and Research

The site-specific incorporation of ¹⁵N-labeled cytidine into oligonucleotides via phosphoramidite chemistry is a powerful strategy for a variety of applications in drug development and fundamental research.

-

Structural Biology: ¹⁵N-labeled oligonucleotides are essential for NMR studies to determine the three-dimensional structures of DNA and RNA, as well as their complexes with proteins and small molecules. The ¹⁵N labels provide crucial restraints for structure calculation and help to resolve spectral overlap, which is a major challenge in the study of large biomolecules.[2]

-

Drug-Target Interactions: By incorporating ¹⁵N-labeled cytidine into therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), researchers can precisely map their binding sites on target RNAs or proteins. This information is critical for understanding the mechanism of action and for the rational design of more potent and specific drugs.

-

Nucleic Acid Dynamics: Isotope labeling allows for the study of the dynamic behavior of nucleic acids, including conformational changes, folding pathways, and interactions with other molecules over various timescales. These dynamic insights are crucial for understanding the biological function of nucleic acids.

-

Diagnostic Applications: Labeled oligonucleotides can be used as probes in various diagnostic assays for the sensitive and specific detection of target nucleic acid sequences.

References

Ac-rC Phosphoramidite-¹⁵N for Nucleic Acid NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-[3-¹⁵N]-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (Ac-rC Phosphoramidite-¹⁵N) for the site-specific isotopic labeling of RNA oligonucleotides. Such labeling is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed studies of RNA structure, dynamics, and interactions with other molecules.

Introduction

Isotopic labeling of nucleic acids with stable isotopes like ¹⁵N is a cornerstone of modern biomolecular NMR spectroscopy.[1] It allows for the application of heteronuclear NMR techniques, which enhance spectral resolution and provide valuable information on molecular structure and dynamics. Site-specific labeling, achieved through chemical synthesis using isotopically labeled phosphoramidites, offers precise control over the placement of the isotopic probe, which is particularly advantageous for studying specific regions of interest within a larger RNA molecule.

The N⁴-acetyl (Ac) group on cytidine (B196190) is a common protecting group used in solid-phase RNA synthesis. The use of a ¹⁵N-labeled Ac-rC phosphoramidite (B1245037) allows for the introduction of a ¹⁵N label at a specific cytidine residue, which can then be monitored by ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectroscopy and other related experiments. This enables the unambiguous assignment of signals from the labeled cytidine and the characterization of its local environment, including base pairing and dynamic processes.

Experimental Protocols

Synthesis of Ac-rC Phosphoramidite-¹⁵N

The following protocol is an adapted procedure for the synthesis of Ac-rC Phosphoramidite-¹⁵N, based on established methods for the synthesis of related cytidine phosphoramidites.

Materials:

-

[3-¹⁵N]-Uridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (B92270) (anhydrous)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Tetrahydrofuran (THF, anhydrous)

-

Acetic anhydride (B1165640)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Synthesis of [3-¹⁵N]-Cytidine from [3-¹⁵N]-Uridine:

-

Protect the 2'-hydroxyl group of [3-¹⁵N]-Uridine with a suitable protecting group, such as TBDMS.

-

Treat the 2'-O-TBDMS-[3-¹⁵N]-uridine with TPS-Cl in the presence of TEA and DMAP in DCM to achieve regioselective O⁴-sulfonylation.

-

Convert the O⁴-sulfonylated intermediate to the protected [3-¹⁵N]-cytidine derivative by treatment with aqueous NH₄OH in THF.

-

-

5'-O-DMT Protection:

-

React the [3-¹⁵N]-cytidine with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group.

-

Purify the resulting 5'-O-DMT-[3-¹⁵N]-cytidine by silica (B1680970) gel chromatography.

-

-

N⁴-Acetylation:

-

Dissolve the 5'-O-DMT-[3-¹⁵N]-cytidine in anhydrous pyridine and cool to 0 °C.

-

Add acetic anhydride dropwise and stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with methanol (B129727) and evaporate the solvent.

-

Purify the N⁴-acetyl-5'-O-DMT-[3-¹⁵N]-cytidine by silica gel chromatography.

-

-

2'-O-TBDMS Protection:

-

To a solution of N⁴-acetyl-5'-O-DMT-[3-¹⁵N]-cytidine in anhydrous DMF, add imidazole and TBDMS-Cl.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Purify the resulting N⁴-acetyl-5'-O-DMT-2'-O-TBDMS-[3-¹⁵N]-cytidine by silica gel chromatography.

-

-

Phosphitylation:

-

Dissolve the fully protected nucleoside in anhydrous DCM.

-

Add DIPEA and cool the solution to 0 °C.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the final product, Ac-rC Phosphoramidite-¹⁵N, by precipitation and/or flash chromatography under an inert atmosphere. The purity should be assessed by ³¹P NMR.

-

Solid-Phase Synthesis of ¹⁵N-Labeled RNA

This protocol outlines the general steps for incorporating Ac-rC Phosphoramidite-¹⁵N into an RNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

-

Ac-rC Phosphoramidite-¹⁵N and other required RNA phosphoramidites (A, G, U)

-

Controlled pore glass (CPG) solid support functionalized with the first nucleoside

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/pyridine/water)

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

-

Anhydrous acetonitrile

Procedure:

The synthesis follows a cyclical four-step process for each nucleotide addition:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The Ac-rC Phosphoramidite-¹⁵N (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

This cycle is repeated until the desired RNA sequence is assembled.

Deprotection and Purification of the ¹⁵N-Labeled RNA

Materials:

-

Ammonia/methylamine (AMA) solution or other appropriate deprotection reagent

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N,N-Dimethylformamide (DMF)

-

Desalting columns or HPLC system

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Cleavage and Base Deprotection: The CPG support is treated with AMA solution to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases (including the acetyl group on the labeled cytidine).

-

2'-O-TBDMS Deprotection: The silyl (B83357) protecting groups are removed by treatment with TEA·3HF in DMF.

-

Purification: The crude RNA is purified, typically by denaturing PAGE, followed by desalting using size-exclusion chromatography or dialysis. HPLC can also be used for purification.

-

Characterization: The purity and identity of the final ¹⁵N-labeled RNA should be confirmed by mass spectrometry and analytical PAGE.

NMR Spectroscopy

Procedure:

-

Sample Preparation: The purified ¹⁵N-labeled RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O. The final sample concentration should be in the range of 0.1-1.0 mM.

-

NMR Data Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired on a high-field NMR spectrometer equipped with a cryoprobe. This 2D experiment correlates the chemical shifts of the ¹⁵N nuclei with those of their directly attached protons.

-

Data Processing and Analysis: The acquired data is processed using software such as TopSpin or NMRPipe. The resulting spectrum will show a peak for each ¹H-¹⁵N pair, allowing for the identification and assignment of the signal from the specifically labeled cytidine residue.

Data Presentation

Thermodynamic Stability of RNA Containing N⁴-Acetylcytidine

The incorporation of N⁴-acetylcytidine (ac⁴C) has been shown to increase the thermal stability of RNA duplexes. The following data is summarized from a study by Arangassery et al. (2022), which investigated the effect of ac⁴C on the melting temperature (Tₘ) of RNA duplexes.[2]

| Duplex Context | Tₘ (°C) with C | Tₘ (°C) with ac⁴C | ΔTₘ (°C) |

| Fully Complementary | 58.3 | 60.0 | +1.7 |

| G·U Wobble Pair | 55.4 | 58.5 | +3.1 |

Data sourced from Arangassery, J. A., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496.[2]

Representative ¹H and ¹⁵N Chemical Shifts of ¹⁵N-Labeled Cytidine in RNA

However, to provide a valuable reference for researchers, the following table presents representative ¹H and ¹⁵N chemical shifts for standard ¹⁵N-labeled cytidine residues within a well-characterized RNA hairpin, the stem-loop 5a from the 5'-UTR of SARS-CoV-2. These values can serve as a starting point for the analysis of spectra from RNAs containing ¹⁵N-labeled cytidine derivatives.

| Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| C203 (amino H41) | 8.01 | 145.9 |

| C203 (amino H42) | 6.89 | 145.9 |

| C204 (amino H41) | 8.23 | 146.8 |

| C204 (amino H42) | 7.02 | 146.8 |

| C208 (amino H41) | 8.32 | 147.2 |

| C208 (amino H42) | 7.15 | 147.2 |

| C213 (amino H41) | 8.06 | 145.8 |

| C213 (amino H42) | 6.94 | 145.8 |

Note: These chemical shifts are for standard cytidine residues and may differ from those of N⁴-acetylcytidine due to the electronic and conformational effects of the acetyl group.

Conclusion

The use of Ac-rC Phosphoramidite-¹⁵N in solid-phase RNA synthesis provides a powerful method for the site-specific introduction of an isotopic label for NMR spectroscopic studies. This approach allows for detailed investigation of the structure, dynamics, and interactions of specific cytidine residues within an RNA molecule. While the synthesis of the labeled phosphoramidite requires a multi-step process, its application in automated RNA synthesis is straightforward. The resulting ¹⁵N-labeled RNA can be analyzed by a variety of heteronuclear NMR experiments to gain valuable insights into its biological function. The thermodynamic data presented herein demonstrates that the N⁴-acetyl modification itself contributes to the stability of RNA duplexes, a factor that should be considered in the design and interpretation of structural studies.

References

The Precision of a Label: An In-depth Technical Guide to Stable Isotope Labeling in Oligonucleotide Research

For researchers, scientists, and drug development professionals, the ability to track, quantify, and characterize oligonucleotides with high precision is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool in the field, offering unparalleled insights into the structure, function, and metabolism of nucleic acids. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of stable isotope labeling in oligonucleotide research, with a focus on enhancing drug development and scientific discovery.

Stable isotope labeling involves the strategic incorporation of non-radioactive "heavy" isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O), into oligonucleotide molecules.[1][2] This subtle alteration of mass provides a powerful analytical handle, enabling researchers to distinguish labeled from unlabeled molecules with high specificity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The non-radioactive nature of these isotopes makes them safe for use in a wide range of experiments, including in vivo studies.[3][]

Core Applications in Oligonucleotide Research

The applications of stable isotope labeling in oligonucleotide research are vast and continue to expand. Key areas where this technology is making a significant impact include:

-

Structural Biology: Isotope labeling is crucial for NMR studies to determine the three-dimensional structures of DNA and RNA molecules, including complex folds like G-quadruplexes.[1][5] Site-specific labeling simplifies complex NMR spectra, aiding in resonance assignment and the study of local conformational dynamics that are critical for understanding biological function.[1][6]

-

Quantitative Analysis and Pharmacokinetics: In drug development, particularly for oligonucleotide therapeutics like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), accurate quantification in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[7][8] Stable isotope-labeled oligonucleotides serve as ideal internal standards (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, enabling highly accurate and precise quantification by correcting for matrix effects and variations in instrument response.[7]

-

Drug Discovery and Target Interaction: The technique facilitates detailed investigations of how potential drug candidates interact with their nucleic acid targets.[1] By monitoring changes in the NMR spectra of a labeled oligonucleotide upon drug binding, researchers can identify the binding site and characterize the binding affinity.[1]

-

Metabolomics and Epitranscriptomics: Isotopically labeled nucleotides are used to trace the metabolic pathways of nucleic acids within cells, providing insights into their biosynthesis and degradation.[][9] This is also critical in the field of epitranscriptomics for tracking and characterizing RNA modifications and their roles in cellular processes.[1][9]

-

Gene Expression Analysis: Stable isotope labeling allows for the quantitative analysis of changes in gene expression levels. By incorporating labeled nucleotides into newly synthesized RNA, researchers can accurately measure changes in transcription under various conditions or in response to drug treatments.[9]

Methodologies for Stable Isotope Labeling

There are two primary strategies for introducing stable isotopes into oligonucleotides: chemical synthesis and enzymatic synthesis.[2]

1. Chemical Synthesis for Site-Specific Labeling:

The most prevalent method for site-specific labeling is solid-phase chemical synthesis using phosphoramidite (B1245037) chemistry.[1][5] This bottom-up approach allows for the precise incorporation of a stable isotope-labeled phosphoramidite at any desired position within the oligonucleotide sequence.[1] This level of control is a significant advantage for detailed structural and interaction studies.[1]

2. Enzymatic Synthesis for Uniform Labeling:

Enzymatic methods, such as in vitro transcription or polymerase chain reaction (PCR), are ideal for uniformly labeling an entire oligonucleotide or for base-specific labeling.[2][3] This is achieved by using labeled nucleoside triphosphates (NTPs) as substrates for polymerases.[3][10] This approach is particularly useful for generating longer labeled nucleic acids for various applications.[3]

Data Presentation: Quantitative Insights

The efficiency and success of stable isotope labeling can be quantified at various stages of the synthesis and analysis process. The following tables summarize key quantitative data associated with these methods.

| Parameter | Typical Value | Significance | Reference |

| Phosphoramidite Synthesis | |||

| Coupling Efficiency per Step | >99% | High coupling efficiency is crucial for the synthesis of long oligonucleotides, as a small decrease can significantly reduce the yield of the full-length product. | [1] |

| Overall Yield of Labeled Phosphoramidite Synthesis | 9-44% | The multi-step chemical synthesis of the labeled phosphoramidite building blocks can have variable yields depending on the specific nucleoside and labeling pattern. | [1] |

| Isotopic Enrichment | |||

| ¹⁸O-Enrichment Ratio | >95% | Demonstrates the high efficiency of incorporating ¹⁸O labels into the phosphate (B84403) backbone using specialized phosphoramidite reagents. | [1] |

| Isotopic Enrichment Range | 90%->99.9% | The purity of the stable isotope in the labeled precursor directly impacts the quality of the final labeled oligonucleotide and the sensitivity of the analysis. | [2] |

| Quantitative Analysis (LC-MS/MS) | |||

| Lower Limit of Quantification (LLOQ) | 0.01 - 1 ng/mL | The sensitivity of the analytical method determines the lowest concentration of the oligonucleotide that can be reliably quantified in a biological matrix. | [11][12] |

| Linear Range | 0.01 - 1000 ng/mL | The range of concentrations over which the analytical method provides a linear response, ensuring accurate quantification across a wide dynamic range. | [11][12] |

| Accuracy | 78.2% - 115.2% | The closeness of the measured concentration to the true concentration, indicating the trueness of the analytical method. | [11] |

| Precision (%CV) | 2.7% - 15.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, indicating the reproducibility of the method. | [11] |

Experimental Protocols

Detailed methodologies are critical for the successful application of stable isotope labeling in oligonucleotide research.

Protocol 1: Solid-Phase Synthesis of a Site-Specifically ¹³C-Labeled RNA Oligonucleotide

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer.[1]

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Standard unlabeled phosphoramidites (A, C, G, U).

-

¹³C-labeled phosphoramidite of the desired nucleoside.

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

-

Oxidizing agent (e.g., iodine solution).

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., ammonia/methylamine mixture).

-

Purification system (e.g., HPLC).

Methodology:

-

Synthesizer Setup: Load the solid support column, phosphoramidites (both labeled and unlabeled), and all necessary reagents onto the automated synthesizer.

-

Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the introduction of the ¹³C-labeled phosphoramidite.

-

De-blocking: The first step of each cycle involves the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside on the solid support by washing with the deblocking agent.

-

Coupling: The ¹³C-labeled phosphoramidite (or an unlabeled one) is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

-

Cycle Repetition: Steps 3-6 are repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC).

-

Analysis: The purity and identity of the labeled oligonucleotide are confirmed by mass spectrometry, which will show a predictable mass shift corresponding to the incorporated ¹³C atoms.[1]

Protocol 2: Quantitative Analysis of an Oligonucleotide in a Biological Matrix using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol describes the general procedure for quantifying an oligonucleotide therapeutic in a biological sample (e.g., plasma) using isotope dilution mass spectrometry.[7]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate).

-

Stable isotope-labeled internal standard (SIL-IS) of the target oligonucleotide.

-

Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange).

-

Protein precipitation solvent (e.g., acetonitrile).

-

LC-MS/MS system.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Sample Spiking: To a known volume of the biological sample, add a known amount of the SIL-IS.

-

Protein Precipitation (Optional but recommended): Add a protein precipitation solvent, vortex, and centrifuge to pellet precipitated proteins.

-

SPE: Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove impurities and then elute the oligonucleotide and SIL-IS.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted sample onto an LC system to separate the oligonucleotide and SIL-IS from other components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Precursor Ion Selection: Select a prominent and consistent charge state for both the analyte and the SIL-IS as the precursor ion.

-

Product Ion Selection: Fragment the precursor ions and select a specific, intense product ion for quantification for both the analyte and the SIL-IS.

-

-

-

Data Analysis:

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the SIL-IS in the same biological matrix.

-

Quantification: Determine the ratio of the peak areas of the analyte and the SIL-IS in the unknown samples. Use the calibration curve to calculate the concentration of the analyte in the original sample.

-

Visualizing Workflows and Relationships

Diagrams are essential for visualizing the logical flow of experiments and the relationships between different stages of research.

Conclusion

Stable isotope labeling of oligonucleotides is a cornerstone technique in modern nucleic acid research and therapeutic development. The ability to precisely introduce isotopic labels provides researchers with unparalleled insights into the structure, dynamics, quantification, and interactions of DNA and RNA. As oligonucleotide-based therapeutics continue to gain prominence, the application of stable isotope labeling will undoubtedly play an increasingly critical role in advancing these innovative medicines from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 34S-SIL of PCSK9-Active Oligonucleotide as Tools for Accurate Quantification by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 10. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. mdpi.com [mdpi.com]

Unveiling Molecular Interactions: A Technical Guide to 15N-Labeled Phosphoramidites for DNA/RNA Synthesis

For researchers, scientists, and drug development professionals, the precise study of nucleic acid structure, dynamics, and interactions is paramount. The incorporation of stable isotopes, particularly ¹⁵N, into DNA and RNA oligonucleotides has emerged as a powerful tool, providing unparalleled insights at the atomic level. This technical guide delves into the core principles, synthesis, and applications of ¹⁵N-labeled phosphoramidites, offering a comprehensive resource for harnessing this technology in cutting-edge research.

The strategic placement of ¹⁵N atoms within the nucleobases of DNA and RNA allows for the sensitive detection and characterization of these macromolecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This isotopic labeling serves as a non-perturbative probe, enabling detailed investigations into a wide array of biological processes, including DNA-protein interactions, RNA folding and catalysis, and the mechanisms of drug action.

The Power of Isotopic Labeling: Key Applications

The primary application of ¹⁵N-labeled oligonucleotides lies in the field of high-resolution biomolecular NMR spectroscopy. By overcoming spectral overlap and enhancing signal sensitivity, ¹⁵N labeling facilitates the determination of three-dimensional structures and the study of dynamic processes in nucleic acids and their complexes.[1][2][3] Specific applications include:

-

Structural Determination: Elucidating the high-resolution structures of DNA and RNA molecules, including non-canonical structures like G-quadruplexes and ribozymes.

-

Dynamics and Folding Studies: Monitoring the conformational changes and folding pathways of RNA molecules, such as riboswitches, upon ligand binding.[4]

-

Interaction Mapping: Identifying the precise binding interfaces between nucleic acids and proteins or small molecule drugs through chemical shift perturbation studies.[5][6][7][8]

-

Quantitative Analysis: Utilizing ¹⁵N-labeled oligonucleotides as internal standards in mass spectrometry for the accurate quantification of nucleic acids and their binding partners, such as DNA repair proteins.

Synthesis of ¹⁵N-Labeled Oligonucleotides

The introduction of ¹⁵N isotopes into DNA and RNA can be achieved through two primary strategies: enzymatic synthesis and chemical synthesis using ¹⁵N-labeled phosphoramidites. While enzymatic methods are suitable for producing uniformly labeled long RNA molecules, chemical synthesis offers the unique advantage of site-specific labeling, allowing researchers to probe specific regions of interest within a nucleic acid sequence.[9][10]

Solid-phase phosphoramidite (B1245037) chemistry is the gold standard for the automated synthesis of custom oligonucleotides.[11][12] This method involves the sequential addition of phosphoramidite building blocks to a growing chain attached to a solid support. For the incorporation of ¹⁵N labels, phosphoramidites containing ¹⁵N-enriched nucleobases are used at the desired positions in the sequence.

Quantitative Data on ¹⁵N-Labeled Phosphoramidite Synthesis

The efficiency of incorporating ¹⁵N-labeled phosphoramidites is crucial for the successful synthesis of high-quality labeled oligonucleotides. The following tables summarize key quantitative data related to their synthesis and properties.

| Parameter | Value | Reference |

| Coupling Efficiency | ||

| Standard Unmodified Phosphoramidites | 98-99% | [13] |

| Modified Phosphoramidites (general) | >98% | [14] |

| 2'-O-tBDMS protected phosphoramidites | Lower efficiency, longer coupling times | [15] |

| Isotopic Enrichment | ||

| Commercially Available Phosphoramidites | 98-99.9% | [9][16] |

| Chemo-enzymatic Synthesis of [³-¹⁵N]-uridine | 49% yield (for labeled nucleoside) | [15] |

| Chemo-enzymatic Synthesis of [¹⁵N, ¹³C]-UTP | >60% overall yield | [17] |

| Duplex Type | Modification | ΔTₘ (°C) per modification | Reference |

| RNA/RNA | N⁶-alkyladenosines | Destabilizing effect | [18] |

| RNA/RNA | Unlocked Nucleic Acid (UNA) | Significant destabilization | [19] |

| Interaction | Observed Effect | Technique | Reference |

| proMMP-7 ΔNC with S2-P peptide | Large chemical shift changes in ¹H-¹⁵N HSQC | NMR | [20] |

| Androcam protein with myosin VI peptide | Perturbation of a subset of ¹H/¹⁵N peaks | NMR | [8] |

| HP0268 with mononucleotides | Significant chemical shift changes in ¹H-¹⁵N HSQC | NMR | [21] |

Experimental Protocols

Detailed Protocol for Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled DNA Oligonucleotide

This protocol outlines the key steps for synthesizing a DNA oligonucleotide with a single ¹⁵N-labeled cytidine (B196190) residue using automated solid-phase synthesis.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Unlabeled DNA phosphoramidites (A, G, T, C)

-

¹⁵N-labeled dC phosphoramidite (e.g., [4-¹⁵NH₂]-2'-deoxycytidine phosphoramidite)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Acetonitrile (B52724) (synthesis grade)

Methodology:

-

Preparation:

-

Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the manufacturer's recommended concentration.

-

Install the reagent bottles on the DNA synthesizer.

-

Pack the CPG solid support into a synthesis column.

-

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating with the deblocking solution. The column is then washed with acetonitrile.

-

Step 2: Coupling: The ¹⁵N-labeled dC phosphoramidite (or an unlabeled phosphoramidite for other positions) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is typically allowed to proceed for a specific time to ensure high coupling efficiency.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles. The column is then washed.

-

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. The column is then washed.

-

-

Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

-

Cleavage and Deprotection:

-

The synthesized oligonucleotide is cleaved from the CPG support by incubating with concentrated ammonium hydroxide (B78521) at room temperature.

-

The exocyclic amine protecting groups on the nucleobases and the phosphate protecting groups are removed by heating the ammonium hydroxide solution at an elevated temperature (e.g., 55°C) for several hours.

-

-

Purification and Analysis:

-

The crude oligonucleotide solution is dried and then purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

The purity and identity of the final ¹⁵N-labeled oligonucleotide are confirmed by mass spectrometry and analytical HPLC.

-

Visualizing the Processes

Diagrams created using Graphviz provide a clear visual representation of the workflows and biological interactions relevant to the use of ¹⁵N-labeled phosphoramidites.

Conclusion

The use of ¹⁵N-labeled phosphoramidites for the synthesis of isotopically enriched DNA and RNA has revolutionized our ability to study the intricate world of nucleic acid biology. By providing site-specific labels, this technology empowers researchers to dissect complex molecular interactions with unprecedented detail. As synthetic methodologies continue to improve and analytical techniques become more sensitive, the application of ¹⁵N-labeled oligonucleotides is poised to further expand, driving new discoveries in drug development, molecular biology, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 4. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-specific 15N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]

- 9. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. researchgate.net [researchgate.net]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. twistbioscience.com [twistbioscience.com]

- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 14. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 17. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Ac-rC Phosphoramidite-¹⁵N as a Tracer in Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes, such as ¹⁵N, into oligonucleotides offers a powerful, non-radioactive method for tracing and quantifying nucleic acids in a variety of biochemical assays. Ac-rC Phosphoramidite-¹⁵N, a ¹⁵N-labeled cytidine (B196190) building block, is a critical reagent in this field, enabling precise analysis of RNA and DNA structure, dynamics, and interactions. This technical guide provides an in-depth overview of its application as a tracer, focusing on its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the quantitative analysis of biomolecular interactions.

Core Applications: Tracing and Quantification

Ac-rC Phosphoramidite-¹⁵N serves two primary functions in biochemical assays: as a tracer to monitor the fate of an oligonucleotide and as an internal standard for precise quantification.[1] The incorporation of the heavy isotope ¹⁵N allows for the differentiation of the labeled oligonucleotide from endogenous, unlabeled nucleic acids, providing a clear signal for detection and analysis.

Key applications include:

-

Structural Biology: Elucidating the three-dimensional structure and conformational dynamics of RNA and DNA molecules.[2]

-

Interaction Studies: Quantifying the binding affinity and kinetics of nucleic acid-protein and nucleic acid-drug interactions.[3][4]

-

Enzyme Kinetics: Monitoring the activity of enzymes that process nucleic acid substrates.

-

Drug Development: Assessing the pharmacokinetic and metabolic profiles of oligonucleotide-based therapeutics.[1]

Quantitative Data Presentation

The use of ¹⁵N-labeled oligonucleotides allows for the precise determination of various quantitative parameters in biochemical assays. Below are examples of the types of data that can be obtained, presented in a structured format for clarity.

| Parameter | Description | Assay Method | Example Value Range | Reference |

| Binding Affinity (Kd) | Dissociation constant, indicating the strength of binding between an oligonucleotide and its binding partner (e.g., protein, small molecule). | NMR Titration, Mass Spectrometry | 1 nM - 10 µM | [5] |

| Kinetic Rate Constants (kon, koff) | Association and dissociation rate constants, describing the speed at which a binding event occurs and dissociates. | Real-time NMR | kon: 10³ - 10⁷ M⁻¹s⁻¹ koff: 10⁻¹ - 10⁻⁵ s⁻¹ | [6] |

| Enzyme Velocity (Vmax) | The maximum rate of an enzymatic reaction. | NMR-based kinetic assay | Varies with enzyme and substrate concentration | |

| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. | NMR-based kinetic assay | Varies with enzyme and substrate | |

| Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) | Changes in Gibbs free energy, enthalpy, and entropy upon folding or binding, providing insights into the driving forces of these processes. | Temperature-dependent NMR | ΔG°: -5 to -20 kcal/mol ΔH°: Varies ΔS°: Varies | [7][8][9] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental workflows involving Ac-rC Phosphoramidite-¹⁵N.

I. Synthesis of ¹⁵N-Labeled Oligonucleotides

The foundational step is the incorporation of Ac-rC Phosphoramidite-¹⁵N into a custom RNA or DNA sequence via automated solid-phase synthesis.

Workflow for Solid-Phase Oligonucleotide Synthesis:

Caption: Automated solid-phase synthesis cycle for ¹⁵N-labeled oligonucleotides.

Methodology:

-

Initiation: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid.

-

Coupling: The Ac-rC Phosphoramidite-¹⁵N (or another desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The final ¹⁵N-labeled oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

II. NMR Spectroscopy for Binding Affinity Determination

NMR titration is a powerful technique to quantify the interaction between a ¹⁵N-labeled oligonucleotide and a binding partner. By monitoring changes in the NMR spectrum of the labeled oligonucleotide upon the addition of the binding partner, the dissociation constant (Kd) can be determined.

Workflow for NMR Titration Experiment:

Caption: Workflow for determining binding affinity using NMR titration.

Methodology:

-

Sample Preparation: A solution of the purified ¹⁵N-labeled oligonucleotide is prepared in a suitable NMR buffer.

-

Initial Spectrum: A baseline NMR spectrum (e.g., a ¹H-¹⁵N Heteronuclear Single Quantum Coherence, HSQC, experiment) is recorded. This spectrum will show peaks corresponding to the ¹⁵N-labeled cytidine residues.

-

Titration: A solution of the unlabeled binding partner (e.g., a protein) is incrementally added to the oligonucleotide solution.

-

Spectral Acquisition: An NMR spectrum is acquired after each addition of the binding partner.

-

Data Analysis: The changes in the chemical shifts of the peaks corresponding to the ¹⁵N-labeled cytidines are monitored. These changes, known as chemical shift perturbations (CSPs), are plotted against the molar ratio of the binding partner to the oligonucleotide.

-

Kd Calculation: The resulting binding curve is fitted to a suitable binding model to calculate the dissociation constant (Kd).

III. Mass Spectrometry for RNA-Protein Interaction Site Mapping

Mass spectrometry can be used to identify the specific binding sites of proteins on a ¹⁵N-labeled RNA molecule. Cross-linking of isotope-labeled RNA coupled to mass spectrometry (CLIR-MS) is one such powerful technique.[10][11]

Workflow for CLIR-MS:

Caption: Workflow for identifying RNA-protein interaction sites using CLIR-MS.

Methodology:

-

Cross-linking: The ¹⁵N-labeled RNA and its binding protein are irradiated with UV light to induce covalent cross-links at the interaction interface.

-

Digestion: The cross-linked complex is digested with a combination of RNases and proteases to generate smaller RNA-peptide adducts.

-

Enrichment: The RNA-peptide adducts are enriched from the complex mixture.

-

LC-MS/MS Analysis: The enriched adducts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify the sequences of the cross-linked peptides and RNA fragments. The presence of the ¹⁵N label in the RNA fragments aids in their identification and confirms the interaction.

Signaling Pathways and Logical Relationships

The application of Ac-rC Phosphoramidite-¹⁵N as a tracer is not limited to isolated biomolecules but can be extended to study their roles in complex biological pathways. For instance, a ¹⁵N-labeled microRNA (miRNA) could be introduced into cells to trace its incorporation into the RNA-induced silencing complex (RISC) and its subsequent interaction with target messenger RNAs (mRNAs), leading to gene silencing.

Logical Flow of a Gene Silencing Assay using a ¹⁵N-labeled miRNA:

Caption: Logical workflow for tracing miRNA activity using a ¹⁵N-labeled probe.

This guide provides a comprehensive overview of the application of Ac-rC Phosphoramidite-¹⁵N as a tracer in biochemical assays. The ability to site-specifically label oligonucleotides with stable isotopes opens up a wide range of possibilities for detailed and quantitative studies of nucleic acid function in complex biological systems. For researchers and drug developers, this technology is invaluable for gaining deeper insights into the mechanisms of action of nucleic acids and for the development of novel oligonucleotide-based therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RNA Dynamics by NMR Spectroscopy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. Thermodynamics and Kinetics of Nucleic Acids Folding [diposit.ub.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. [0804.0221] Thermodynamics of a model for RNA folding [arxiv.org]

- 10. Protein–RNA interactions: from mass spectrometry to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-collection.ethz.ch [research-collection.ethz.ch]

The Indispensable Role of ¹⁵N in Elucidating Protein-Nucleic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between proteins and nucleic acids governs a vast array of cellular processes, from gene expression and regulation to DNA repair and viral replication. Understanding the structural and dynamic basis of these interactions is paramount for deciphering fundamental biological mechanisms and for the rational design of novel therapeutics. Among the arsenal (B13267) of biophysical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, empowered by the strategic use of isotopic labeling, stands out as a uniquely powerful tool. This guide provides an in-depth exploration of the pivotal role of the stable nitrogen isotope, ¹⁵N, in unraveling the complexities of protein-nucleic acid interactions at atomic resolution.

The Core Principle: Why ¹⁵N is a Game-Changer in Biomolecular NMR

While the most abundant nitrogen isotope, ¹⁴N, possesses a nuclear spin of 1, its quadrupolar nature leads to broad and often unobservable NMR signals. In contrast, the ¹⁵N isotope has a nuclear spin of 1/2, which gives rise to sharp, well-resolved NMR signals, making it ideal for high-resolution structural and dynamic studies.[1] However, the low natural abundance of ¹⁵N (approximately 0.37%) necessitates isotopic enrichment of the protein of interest. This is typically achieved by expressing the protein in a host organism, most commonly Escherichia coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.[2] This uniform ¹⁵N labeling provides a sensitive probe for nearly every amino acid residue in the protein, enabling a detailed, residue-by-residue analysis of its interaction with DNA or RNA.

Experimental Protocols: From Isotopic Labeling to Data Acquisition

A typical workflow for studying protein-nucleic acid interactions using ¹⁵N-labeled proteins involves several key stages, each with its specific set of protocols.

Uniform ¹⁵N Isotopic Labeling of Proteins in E. coli

The foundation of any ¹⁵N-based NMR study is the efficient and uniform incorporation of the isotope into the protein. The following is a generalized protocol for achieving this in E. coli using M9 minimal medium.

Materials:

-

E. coli expression strain transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

-

¹⁵NH₄Cl (the sole nitrogen source).

-

Carbon source (e.g., glucose).

-

Stock solutions of MgSO₄, CaCl₂, thiamine, and biotin.

-

Trace metal solution.

-

Appropriate antibiotics.

-

IPTG (or other appropriate inducer).

Protocol:

-

Starter Culture: Inoculate a small volume (5-10 mL) of LB medium with a single colony of the transformed E. coli strain and grow overnight at 37°C.

-

Adaptation Culture: The following day, pellet the cells from the starter culture and resuspend them in a small volume of M9 minimal medium containing unlabeled NH₄Cl. Grow for a few hours to adapt the cells to the minimal medium.

-

Main Culture Inoculation: Use the adapted culture to inoculate a larger volume of M9 minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.[3][4]

-

Cell Growth: Grow the main culture at the optimal temperature for the specific protein (typically 37°C for initial growth) with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3]

-

Induction: Reduce the temperature (e.g., to 18-25°C) to improve protein solubility and induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

-

Harvesting: Continue to grow the culture for several hours (typically 16-18 hours) post-induction. Harvest the cells by centrifugation. The cell pellet containing the ¹⁵N-labeled protein can then be stored at -80°C or used immediately for purification.[3]

Experimental Workflow for ¹⁵N Isotopic Labeling

Caption: A generalized workflow for the production of uniformly ¹⁵N-labeled proteins in E. coli.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The ¹H-¹⁵N HSQC experiment is the workhorse of ¹⁵N-based NMR studies. It generates a two-dimensional spectrum with a peak for each backbone and sidechain amide proton, providing a unique "fingerprint" of the protein.[5]

Experimental Setup:

-

Sample: A solution of the purified ¹⁵N-labeled protein (typically 0.1-1 mM) in a suitable buffer (e.g., phosphate (B84403) or Tris) at a specific pH, containing 5-10% D₂O for the lock signal.

-

Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Pulse Sequence: A standard sensitivity-enhanced gradient-selected ¹H-¹⁵N HSQC pulse sequence is commonly used.[2][6]

Titration Protocol for Protein-Nucleic Acid Interaction:

-

Initial Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled protein. This serves as the reference spectrum.

-

Titration: Add small aliquots of a concentrated stock solution of the unlabeled nucleic acid (DNA or RNA) to the protein sample.

-

Incremental Spectra: After each addition of the nucleic acid, record a new ¹H-¹⁵N HSQC spectrum. It is crucial to ensure thorough mixing and temperature equilibration before each acquisition.

-

Data Analysis: Overlay the series of spectra to observe changes in the positions and intensities of the peaks. These changes are indicative of the interaction.

Logical Flow of an HSQC Titration Experiment

Caption: The logical progression of a ¹H-¹⁵N HSQC titration experiment to study protein-nucleic acid interactions.

Transverse Relaxation-Optimized Spectroscopy (TROSY) for Large Complexes

For larger proteins and protein-nucleic acid complexes (typically > 30 kDa), the slow tumbling in solution leads to rapid transverse relaxation (T₂) and significant line broadening in conventional HSQC spectra, often rendering them uninterpretable. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR technique that mitigates this issue by exploiting the interference between different relaxation mechanisms.[7] This results in significantly sharper lines and improved sensitivity for large biomolecules.[7]

Experimental Considerations for TROSY:

-

Deuteration: For very large systems, in addition to ¹⁵N labeling, uniform deuteration (²H labeling) of the protein is often necessary to reduce dipolar relaxation pathways.

-

High Magnetic Field: The benefits of TROSY are most pronounced at high magnetic fields (≥ 800 MHz).

-

Pulse Sequence: Specific TROSY-based pulse sequences are employed, which are designed to select for the slowly relaxing component of the amide signal.[8]

Data Presentation and Interpretation: Extracting Quantitative Insights

The power of ¹⁵N-based NMR lies in its ability to provide quantitative data on protein-nucleic acid interactions.

Chemical Shift Perturbation (CSP) Mapping

The binding of a nucleic acid to a ¹⁵N-labeled protein will alter the local chemical environment of the amino acid residues at the binding interface. This results in changes in the chemical shifts of the corresponding amide peaks in the ¹H-¹⁵N HSQC spectrum. These changes are known as chemical shift perturbations (CSPs). By mapping the residues with significant CSPs onto the protein's structure, the binding interface can be identified.[7][9][10]

The combined chemical shift perturbation (Δδ) for each residue is typically calculated using the following equation:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (a common value for α is 0.14-0.2).[11]

Table 1: Example of Chemical Shift Perturbations in the Dlx3 Homeodomain upon DNA Binding

| Residue | Δδ (ppm) at 100 mM NaCl | Δδ (ppm) at 250 mM NaCl |

| Ile135 | Signal Disappeared | > 0.18 |

| Tyr136 | Signal Disappeared | > 0.18 |

| Arg133 | > 0.18 | > 0.18 |

| Gln178 | > 0.18 | > 0.18 |

| Ser182 | > 0.18 | > 0.18 |

| ... | ... | ... |

| (Data adapted from studies on the Dlx3-DNA complex. Specific values are illustrative.)[12] |

Determination of Dissociation Constants (Kd)

By monitoring the chemical shift changes as a function of the nucleic acid concentration, the dissociation constant (Kd), a measure of the binding affinity, can be determined. The data are typically fit to a binding isotherm equation.[11][13]

Table 2: Dissociation Constants for Protein-RNA Interactions Determined by NMR

| Protein | RNA Ligand | Kd (μM) |

| Protein A | RNA Aptamer 1 | 15 ± 2 |

| Protein B | Viral RNA element | 58 ± 5 |

| Protein C | pre-miRNA | 120 ± 15 |

| (Illustrative data from various protein-RNA interaction studies.)[11][14][15][16] |

¹⁵N Relaxation Studies: Probing the Dynamics of Interaction

¹⁵N relaxation experiments provide invaluable insights into the dynamics of the protein backbone on a wide range of timescales (picoseconds to milliseconds).[17][18] By measuring the longitudinal (R₁) and transverse (R₂) relaxation rates, and the heteronuclear Overhauser effect (hetNOE), changes in the flexibility and conformational dynamics of the protein upon nucleic acid binding can be characterized.[3][17][18][19][20][21] For instance, regions that become more rigid upon binding will exhibit an increase in their R₂/R₁ ratio and hetNOE values.

Table 3: Example of ¹⁵N Relaxation Data for a Protein in Free and DNA-Bound States

| Residue | R₁ (s⁻¹) Free | R₁ (s⁻¹) Bound | R₂ (s⁻¹) Free | R₂ (s⁻¹) Bound | hetNOE Free | hetNOE Bound |

| Val10 | 1.52 | 1.48 | 10.1 | 15.2 | 0.75 | 0.85 |

| Gly25 | 1.60 | 1.55 | 11.5 | 18.9 | 0.68 | 0.82 |

| Lys48 | 1.49 | 1.45 | 9.8 | 14.5 | 0.78 | 0.88 |

| ... | ... | ... | ... | ... | ... | ... |

| (Illustrative data representing typical changes observed upon complex formation.)[20][22][23] |

Visualizing Biological Pathways and Experimental Workflows

Graphviz provides a powerful tool to create clear and concise diagrams of complex biological processes and experimental designs.

Elucidating the p53-DNA Binding Pathway

The tumor suppressor protein p53 is a transcription factor that plays a crucial role in preventing cancer formation. Its function is critically dependent on its ability to bind to specific DNA sequences. NMR studies have been instrumental in understanding the intricate regulation of p53's DNA binding activity, including the role of its intrinsically disordered N-terminal and C-terminal domains.[24][25][26][27]

Simplified p53-DNA Binding and Transcriptional Activation Pathway

Caption: A simplified signaling pathway illustrating the activation of p53 and its subsequent binding to DNA to regulate cellular responses.

Workflow for NMR-Based Fragment Screening

¹⁵N-based NMR is also a powerful tool in fragment-based drug discovery (FBDD), where small molecule fragments are screened for their ability to bind to a target protein, which could be a protein that interacts with nucleic acids.

Workflow for NMR-Based Fragment Screening

Caption: A typical workflow for fragment-based drug discovery using ¹⁵N-detected NMR spectroscopy.[9][28][29][30][31]

Conclusion

The use of ¹⁵N isotopic labeling in conjunction with NMR spectroscopy provides an unparalleled, atomic-level view of protein-nucleic acid interactions. From identifying binding interfaces and quantifying binding affinities to characterizing the dynamic changes that occur upon complex formation, ¹⁵N-based NMR techniques are indispensable for a comprehensive understanding of these fundamental biological processes. The detailed protocols and data analysis approaches outlined in this guide serve as a foundational resource for researchers aiming to harness the power of ¹⁵N NMR in their investigations of protein-nucleic acid recognition, with significant implications for basic science and the development of novel therapeutic strategies.

References

- 1. Characterization of internal protein dynamics and conformational entropy by NMR relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 3. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins [jove.com]

- 4. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. HSQC_IPAP_15N.nan [protocols.io]

- 6. nbrc.ac.in [nbrc.ac.in]

- 7. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Solution NMR Experiment for Measurement of 15N-1H Residual Dipolar Couplings in Large Proteins and Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Determining protein dynamics from 15N relaxation data by using DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lucianosphere.medium.com [lucianosphere.medium.com]

- 20. researchgate.net [researchgate.net]

- 21. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]

- 22. NMR structure of transcription factor Sp1 DNA binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. worthe-it.co.za [worthe-it.co.za]

- 24. Domain–domain interactions in full-length p53 and a specific DNA complex probed by methyl NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. par.nsf.gov [par.nsf.gov]

- 30. [PDF] Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains | Semantic Scholar [semanticscholar.org]

- 31. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Ac-rC Phosphoramidite-¹⁵N in Quantitative Mass Spectrometry